Erdosteine Thioacid Disodium Salt (CAS 254884-18-9), also known as Erdosteine Metabolite 1 (M1) disodium salt, is the pharmacologically active, ring-opened derivative of the mucolytic prodrug erdosteine [1]. Unlike its parent compound, which features a closed thiolactone ring, this specific disodium salt provides an immediately available free sulfhydryl (-SH) group[2]. In procurement and material selection, this compound is primarily sourced by analytical laboratories and respiratory researchers who require a highly water-soluble, directly active thiol for in vitro assays, pharmacokinetic calibration curves, and cell-based models where the in vivo hepatic or alkaline hydrolysis of the prodrug cannot occur [1].
Attempting to substitute Erdosteine Thioacid Disodium Salt with the cheaper prodrug (erdosteine) or a generic in-class thiol like N-acetylcysteine (NAC) leads to critical failures in experimental and analytical workflows [1]. In cell-free or in vitro systems, the prodrug is entirely inert because it lacks the necessary alkaline or enzymatic conditions to open its thiolactone ring, yielding false-negative results in antioxidant or mucolytic assays [1]. Furthermore, substituting with NAC fails to replicate the unique pharmacological profile of the M1 metabolite; specifically, NAC lacks the distinct fimbrial-level anti-adhesion properties against bacterial pathogens that are intrinsic to the Erdosteine M1 molecular structure [2]. Finally, utilizing the free acid form of M1 instead of the disodium salt introduces solubility bottlenecks and stability issues in aqueous analytical buffers, compromising quantitative reproducibility.
In cell-free antioxidant assays, the necessity of the pre-activated M1 form becomes quantitatively apparent. While the erdosteine prodrug exhibits 0% direct reactive oxygen species (ROS) reduction in vitro due to its closed ring, the M1 active metabolite demonstrates potent scavenging of H2O2 and HOCl[1]. When benchmarked against standard thiols, the M1 metabolite exhibits a scavenging affinity equivalent to 80% of glutathione (GSH), outperforming N-acetylcysteine (NAC), which measures at only 70% of GSH affinity under identical conditions [1].
| Evidence Dimension | ROS Scavenging Affinity (Relative to GSH) |
| Target Compound Data | Erdosteine M1: ~80% of GSH affinity |
| Comparator Or Baseline | Erdosteine Prodrug: 0%; NAC: ~70% of GSH affinity |
| Quantified Difference | M1 provides a 14% higher relative affinity than NAC and absolute superiority over the inert prodrug. |
| Conditions | In vitro cell-free H2O2 and HOCl scavenging assays. |
Procuring the M1 salt is mandatory for in vitro oxidative stress models, as the prodrug will yield false negatives and NAC will underrepresent the specific scavenging potency.
A defining differentiator for the procurement of Erdosteine Thioacid Disodium Salt is its ability to inhibit bacterial adhesion to human mucosal cells—a property not shared by generic thiols. At concentrations of 2.5 to 10 µg/mL, the M1 metabolite significantly reduces the adhesiveness of both S. aureus and E. coli by interfering at the fimbrial level [1]. In direct contrast, equivalent concentrations of the erdosteine prodrug and the benchmark control N-acetylcysteine (NAC) are completely devoid of this anti-adhesion activity[1].
| Evidence Dimension | Inhibition of S. aureus and E. coli mucosal adhesion |
| Target Compound Data | Significant reduction at 2.5 - 10 µg/mL |
| Comparator Or Baseline | NAC and Erdosteine Prodrug: 0% reduction at identical concentrations |
| Quantified Difference | Absolute presence of anti-adhesion activity in M1 vs. complete absence in NAC and prodrug. |
| Conditions | In vitro human mucosal epithelial cell adhesion assays. |
Researchers studying respiratory infection and bacterial colonization must select the M1 metabolite, as standard mucolytics like NAC cannot replicate this specific anti-adhesion mechanism.
For pharmacokinetic profiling and therapeutic drug monitoring (TDM), the physical form of the reference standard is critical. The disodium salt of Erdosteine Thioacid (CAS 254884-18-9) offers rapid and complete dissolution in physiological and analytical aqueous buffers (pH 7.4), unlike the free acid form (CAS 121213-21-6), which exhibits poor aqueous solubility and requires organic co-solvents . This enhanced solubility ensures sharp, reproducible chromatographic peaks and prevents solvent-induced artifacts during LC-MS/MS calibration.
| Evidence Dimension | Aqueous processability and dissolution for analytical standards |
| Target Compound Data | Disodium Salt: Rapid, complete aqueous dissolution |
| Comparator Or Baseline | Free Acid Form: Poor aqueous solubility, requiring organic co-solvents |
| Quantified Difference | Elimination of organic co-solvent requirements for physiological pH buffer preparation. |
| Conditions | Preparation of LC-MS/MS calibration curves and cell culture media. |
Analytical and formulation buyers must prioritize the disodium salt to ensure stable, reproducible calibration curves and avoid solvent toxicity in cellular assays.
Because erdosteine is rapidly metabolized in vivo, quantifying the active M1 metabolite is the standard method for determining bioavailability and bioequivalence. The disodium salt is the preferred procurement choice for analytical labs creating LC-MS/MS calibration curves due to its high aqueous solubility, stability, and precise molar mass, ensuring regulatory-compliant therapeutic drug monitoring [1].
In cell-culture models of chronic obstructive pulmonary disease (COPD) or chronic bronchitis, the parent prodrug cannot undergo necessary hepatic activation. Procuring the directly active M1 disodium salt allows researchers to accurately study its downstream effects, such as NF-κB pathway inhibition and direct mucin disulfide bond cleavage, without requiring complex cellular co-culture systems [1].
Due to its unique fimbrial-level interference, this compound is uniquely suited for microbiological assays investigating host-pathogen interactions. It is the exact material required when testing interventions against S. aureus and E. coli colonization on respiratory epithelia, a scenario where standard thiols like NAC are experimentally useless [2].